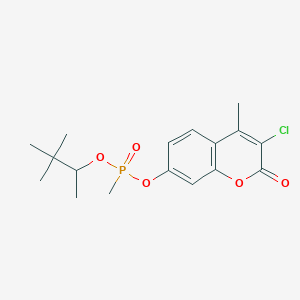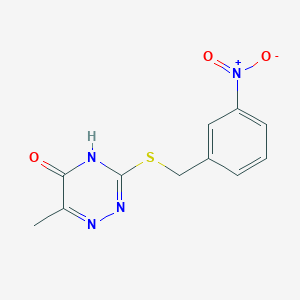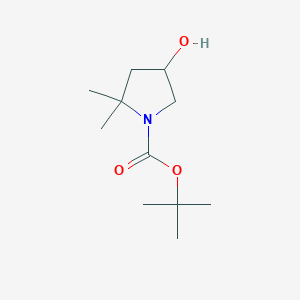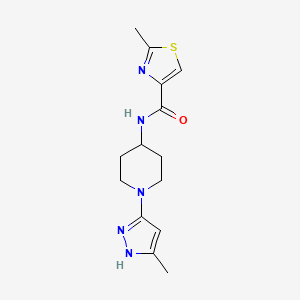![molecular formula C26H17N3S B2439593 2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]- CAS No. 1007052-69-8](/img/structure/B2439593.png)
2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Thiopheneacetonitrile” is a chemical compound with the empirical formula C6H5NS . It is also known by the synonym "2-Thienylacetonitrile" . It has been used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres .
Molecular Structure Analysis
The molecular weight of “2-Thiopheneacetonitrile” is 123.18 . The structure of this compound can be represented by the SMILES stringN#CCc1cccs1 . Physical And Chemical Properties Analysis
“2-Thiopheneacetonitrile” is a liquid at room temperature . It has a refractive index of 1.542 (lit.) and a density of 1.157 g/mL at 25 °C (lit.) . It has a boiling point of 115-120 °C/22 mmHg (lit.) and 235-238 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Opto-Electronic Applications
2-Thiopheneacetonitrile derivatives have been explored for their potential in opto-electronic applications. A study by Ramkumar and Kannan (2015) on novel heterocyclic compounds, including thiophene derivatives, demonstrated their utility in opto-electronics due to their blue and green emission properties. These materials were characterized for optical properties like absorption and emission, which are crucial for applications in devices like OLEDs (Ramkumar & Kannan, 2015).
Solar Cell Applications
The application of thiophene derivatives in solar cells is another significant area of research. Cha et al. (2017) investigated the use of alkoxynaphthalene-based conjugated polymers in organic ternary solar cells. Their study found that blends containing these thiophene derivatives exhibited better molecular structure ordering and charge mobility, leading to enhanced solar cell efficiency (Cha, Park, Kwon, & An, 2017).
Organic Thin Film Transistors
Kwon et al. (2011) developed a new semiconducting polymer based on thiopheneacetonitrile derivatives for use in organic thin film transistors (OTFTs) and organic solar cells. This polymer demonstrated a low bandgap and high charge carrier mobility, which are desirable properties for efficient OTFTs (Kwon et al., 2011).
Electrochemical Supercapacitors
Fusalba et al. (2000) explored the use of thiophene polymers, synthesized from α-cyanoethylene thiophene derivatives, as electrode materials in electrochemical supercapacitors. Their study highlighted the importance of the electronic configuration of these polymers on their electrochemical properties, making them suitable for use in supercapacitors (Fusalba, Ho, Breau, & Bélanger, 2000).
Antimicrobial and Anticancer Properties
Some studies, like those by Elewa et al. (2021) and Ashok et al. (2016), have synthesized thiophene derivatives to evaluate their antimicrobial and anticancer properties. These studies contribute to the understanding of the potential medicinal applications of thiophene derivatives (Elewa et al., 2021); (Ashok et al., 2016).
Safety and Hazards
“2-Thiopheneacetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Eigenschaften
IUPAC Name |
3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3S/c27-17-22(25-11-6-14-30-25)16-23-18-29(24-9-2-1-3-10-24)28-26(23)21-13-12-19-7-4-5-8-20(19)15-21/h1-16,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLBMVNARJZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)



![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439522.png)

![N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2439525.png)

![2-Methyl-3-[[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2439529.png)


![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)